molecular formula C8H8ClNO2 B2685541 Methyl 4-chloro-2-methylpyridine-3-carboxylate CAS No. 1261491-28-4

Methyl 4-chloro-2-methylpyridine-3-carboxylate

Cat. No.: B2685541
CAS No.: 1261491-28-4
M. Wt: 185.61
InChI Key: PMWJYAHNDINWIY-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methylpyridine-3-carboxylate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-methylpyridine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 4-chloro-2-methylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 4-chloro-2-methylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The compound’s structure allows it to interact with various receptors and enzymes, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methoxy-2-methylpyridine N-oxide: Similar in structure but contains an N-oxide group.

    4-Chloro-N-methylpicolinamide: Contains an amide group instead of an ester.

    3-Amino-2-chloro-4-methylpyridine: Contains an amino group instead of an ester.

Uniqueness

Methyl 4-chloro-2-methylpyridine-3-carboxylate is unique due to its ester functional group, which provides distinct reactivity compared to its analogs. This ester group allows for specific reactions such as esterification and transesterification, making it valuable in synthetic organic chemistry .

Properties

IUPAC Name

methyl 4-chloro-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-7(8(11)12-2)6(9)3-4-10-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWJYAHNDINWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261491-28-4
Record name methyl 4-chloro-2-methylpyridine-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of methyl 2,4-dichloronicotinate (2 g, 9.71 mmol), trimethylboroxine (1.462 g, 11.65 mmol), Cs2CO3 (6.33 g, 19.42 mmol) and PdCl2(dppf) (0.710 g, 0.971 mmol) in 1,4-dioxane (30 mL) and water (2 mL) was purged with nitrogen for 5 min and heated at 70° C. for 16 h. The reaction was concentrated under reduced pressure and purified by silica gel column chromatography (EtOAc-hexane mixture) to afford methyl 4-chloro-2-methylnicotinate (550 mg, 2.94 mmol, 31% yield) as a red oil. 1H NMR (300 MHz, CD3OD) δ ppm 8.44 (d, J=5.7 Hz, 1H), 7.43 (d, J=5.7 Hz, 1H), 3.98 (s, 3H), 2.54 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.462 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
6.33 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.71 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 2,4-dichloronicotinate (10.0 g, 48.5 mmol) in a solvent mixture of 1,4-dioxane (400 mL) and water (40 mL) was added trimethylboroxine (6.79 mL, 48.5 mmol) followed by PdCl2(dppf)-CH2Cl2 adduct (1.982 g, 2.427 mmol) and cesium carbonate (31.6 g, 97 mmol). The reaction mixture was degassed with argon for 5 minutes. The reaction mixture was heated to reflux for 8 h. The reaction mixture was cooled to room temperature and filtered through diatomaceous earth (Celite®). The bed was washed with ethyl acetate and the combined filtrate was concentrated under reduced pressure to afford the crude product which was purified by silica gel column chromatography (gradient of ethyl acetate and petroleum ether) to afford methyl 4-chloro-2-methylnicotinate (5.20 g, 28 mmol, 58% yield) as a yellow liquid. LC/MS (ESI) m/e 185.7 [(M+H)+, calcd for C8H8ClNO2 185.6]; LC/MS retention time (method G): tR=1.90 min.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.79 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
31.6 g
Type
reactant
Reaction Step Three
Quantity
1.982 g
Type
catalyst
Reaction Step Four

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